molecular formula C28H30ClN5O B2698705 N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide CAS No. 1115318-53-0

N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

Cat. No.: B2698705
CAS No.: 1115318-53-0
M. Wt: 488.03
InChI Key: UGLYAZMEVYLTFT-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazolo[1,5-a]pyrazine moiety, and substituted phenyl groups. Its chemical properties and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine ring and the chlorophenyl and dimethylphenyl groups. Key steps may include:

    Cyclization reactions: to form the pyrazolo[1,5-a]pyrazine core.

    Nucleophilic substitution: to introduce the chlorophenyl group.

    Amidation reactions: to attach the piperidine-4-carboxamide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl rings or other parts of the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of specific receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Signaling pathways: Affecting cellular signaling pathways to produce therapeutic effects.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other pyrazolo[1,5-a]pyrazine derivatives, piperidine carboxamides, and substituted phenyl compounds.

    Uniqueness: The specific combination of functional groups and the overall structure of this compound may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN5O/c1-19-3-6-23(17-20(19)2)25-18-26-27(30-13-16-34(26)32-25)33-14-10-22(11-15-33)28(35)31-12-9-21-4-7-24(29)8-5-21/h3-8,13,16-18,22H,9-12,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLYAZMEVYLTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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